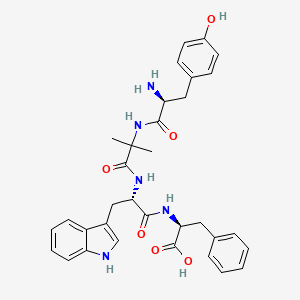
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. The former is a monoterpenoid, a class of terpenes that consist of two isoprene units and are often found in essential oils . The latter is a substituted benzene derivative, characterized by the presence of iodine and multiple methyl groups on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor followed by hydrolysis . The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent .
1-Iodo-2,3,4,5-tetramethylbenzene: can be prepared through electrophilic aromatic substitution reactions. The methyl groups can be introduced through alkylation reactions using methyl halides and a strong base .
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. For instance, the Friedel-Crafts acylation for 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid can be scaled up using industrial reactors with efficient mixing and temperature control .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions.
1-Iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution often uses reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid can yield quinones, while nucleophilic substitution of 1-Iodo-2,3,4,5-tetramethylbenzene can produce various substituted benzenes .
Scientific Research Applications
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets. For 2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid , it may involve inhibition of enzymes or interaction with cellular receptors, leading to its biological effects 1-Iodo-2,3,4,5-tetramethylbenzene may act as an electrophile in chemical reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
2-Hydroxy-6-methyl-3-propan-2-ylbenzoic acid: can be compared with other monoterpenoids such as menthol and thymol. These compounds share similar structural features but differ in their specific functional groups and biological activities .
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated benzenes like iodobenzene and 1-iodo-3,5-dimethylbenzene. The presence of multiple methyl groups in 1-Iodo-2,3,4,5-tetramethylbenzene makes it unique in terms of its steric and electronic properties .
Properties
Molecular Formula |
C21H27IO3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H14O3.C10H13I/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14;1-6-5-10(11)9(4)8(3)7(6)2/h4-6,12H,1-3H3,(H,13,14);5H,1-4H3 |
InChI Key |
PSCAZRRRJRLJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


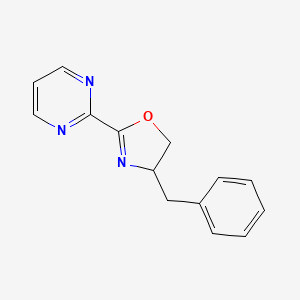
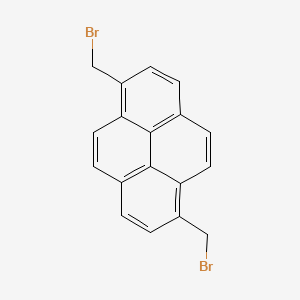
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
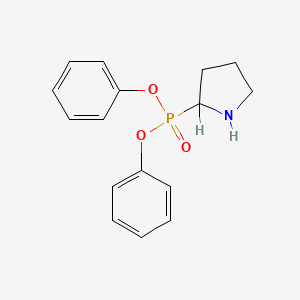
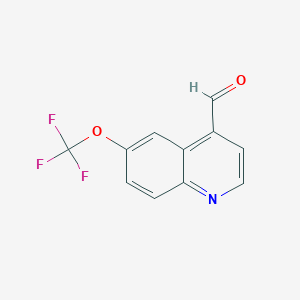
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
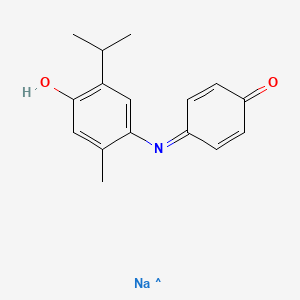
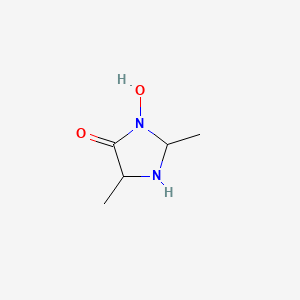
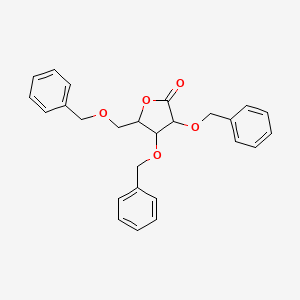
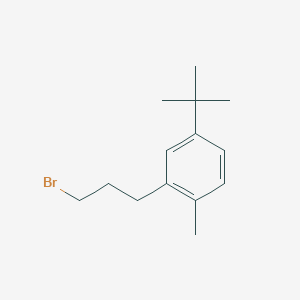
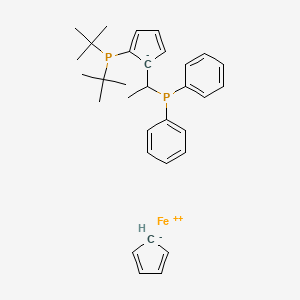
![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
